
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride
Übersicht
Beschreibung
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride: is a chemical compound with the molecular formula C₁₁H₂₄Cl₂N₂. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride typically involves multi-component reactions. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of ionic liquids as catalysts in multi-component reactions, which offer advantages such as high yields, short reaction times, and mild reaction conditions .
Industrial Production Methods: Industrial production of piperidine derivatives often employs hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used due to its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often use hydrogenation catalysts to reduce the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrogenation Catalysts: Catalysts such as palladium, platinum, and nickel are frequently used in reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction typically produces fully hydrogenated piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is used as a building block for synthesizing various piperidine derivatives. These derivatives are valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, piperidine derivatives are studied for their potential therapeutic applications. They exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, piperidine derivatives are used in the production of polymers, resins, and other materials. Their unique chemical properties make them suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various pharmacological effects . The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom in the ring.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness: 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine structure makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
2-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRUNFDPLPSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)

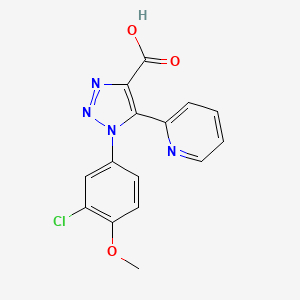
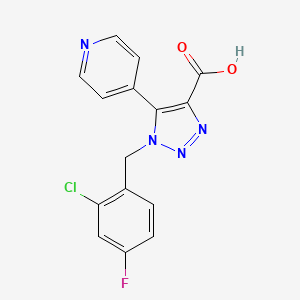
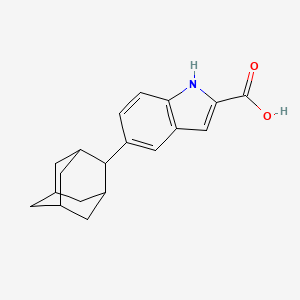

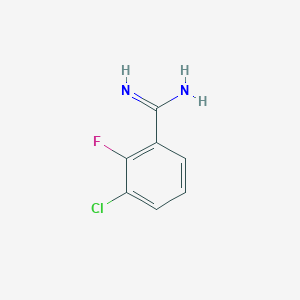
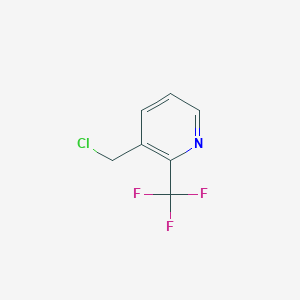
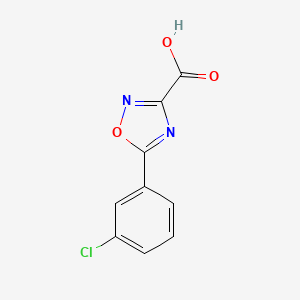
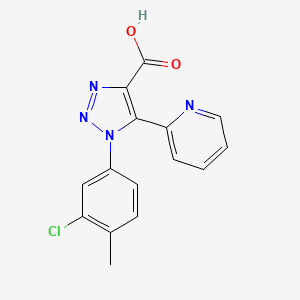
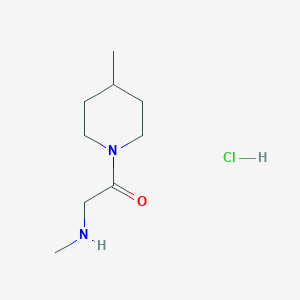
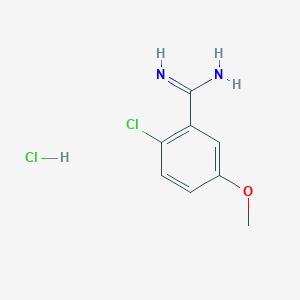

![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
